Copper(II)acetate

Catalog No.
S573910
CAS No.
142-71-2
M.F
C2H4CuO2
M. Wt
123.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Copper(II)acetate

CAS Number

142-71-2

Product Name

Copper(II)acetate

IUPAC Name

acetic acid;copper

Molecular Formula

C2H4CuO2

Molecular Weight

123.60 g/mol

InChI

InChI=1S/C2H4O2.Cu/c1-2(3)4;/h1H3,(H,3,4);

InChI Key

UMRSVAKGZBVPKD-UHFFFAOYSA-N

SMILES

CC(=O)[O-].CC(=O)[O-].[Cu+2]

Synonyms

Acetic Acid Copper(2+) Salt; Copper Acetate; Acetic Acid Cupric Salt; Copper Diacetate; Copper(2+) Acetate; Copper(2+) Diacetate; Crystallized Verdigris; Crystals of Venus; Cupric Acetate; Cupric Diacetate; Neutral Verdigris; Ploss Blue; Venus Copper

Canonical SMILES

CC(=O)O.[Cu]

Catalyst for Organic Reactions:

Copper(II) acetate serves as a versatile catalyst in organic synthesis. Notably, it plays a crucial role in the Eglinton reaction, facilitating the coupling of terminal alkynes to form 1,3-diynes. The reaction proceeds through the formation of copper(I) acetylide intermediates, which are subsequently oxidized by copper(II) acetate, releasing the acetylide radical and ultimately leading to the desired product [1]. Additionally, copper(II) acetate showcases its catalytic prowess in the synthesis of ynamines (terminal alkynes with amine groups) and the hydroamination of acrylonitrile [2].

[1] Scienta: ""[2] Copper(II) Acetate | AMERICAN ELEMENTS ®:

Source of Copper in Inorganic Synthesis:

Copper(II) acetate acts as a readily available source of copper ions (Cu²⁺) in various inorganic synthesis processes. Its solubility in water and organic solvents makes it a convenient choice for incorporating copper into desired compounds. Researchers utilize copper(II) acetate for the preparation of other copper-based materials, including catalysts, precursors for high-purity compounds, and nanoscale materials [1, 2].

[1] Copper(II) Acetate | AMERICAN ELEMENTS ®: [2] Metallic acetates in the preparation of ultrafine metal powders, Journal of Materials Science Letters:

Biochemical Applications:

Copper(II) acetate demonstrates valuable applications in the field of biochemistry. Notably, it finds use in the extraction of DNA, a crucial step in various molecular biology experiments. The specific mechanism for its efficacy in DNA extraction remains under investigation, but its ability to chelate (bind) with certain molecules in the cell is likely involved [3].

[3] Use of a modified cupric acetate method for the detection and quantitation of xylanolytic activities: a comparative study with the congo red method:

Other Research Applications:

Beyond the aforementioned applications, copper(II) acetate finds use in various other areas of scientific research. These include:

  • Antibacterial properties: Studies suggest potential applications of copper(II) acetate in developing antimicrobial materials due to its inhibitory effects on certain bacterial strains [4].
  • Fungicidal properties: Similarly, research indicates its potential as a fungicide, offering possibilities for crop protection [5].
  • Electrochemistry: Copper(II) acetate serves as an electrolyte in specific electrochemical applications [6].

[4] Antimicrobial Activities of Metal Complexes of Schiff Bases Derived from 5-Chloro Salicylaldehyde and Various Amino Acids: [5] Fungicidal activity of copper acetate against Sclerotinia sclerotiorum and Botrytis cinerea: [6] The Journal of Physical Chemistry C:

Copper(II) acetate, also known as cupric acetate, is a chemical compound with the formula Cu(OAc)₂, where AcO⁻ represents the acetate ion (CH₃COO⁻). This compound can exist in various forms, including anhydrous copper(II) acetate, which is a dark green crystalline solid, and its hydrated derivative, copper(II) acetate monohydrate (Cu₂(OAc)₄·2H₂O), which appears bluish-green. Historically, copper acetates have been utilized as fungicides and pigments, and they continue to serve as important reagents in chemical synthesis today. Notably, copper(II) acetate exhibits a distinct blue-green flame when burned, characteristic of many copper compounds .

Copper(II) acetate is considered a mild irritant []. It can cause skin and eye irritation upon contact.

  • Safety precautions:
    • Wear gloves, safety glasses, and protective clothing when handling copper(II) acetate.
    • Wash hands thoroughly after handling.
    • Avoid inhalation and ingestion.
    • Work in a well-ventilated area.

Although not highly flammable, copper(II) acetate can decompose upon heating, releasing hazardous fumes [].

  • Disposal: Follow local regulations for disposal of chemical waste.
. Research indicates that it can interact with biological molecules such as proteins and nucleic acids, leading to potential applications in drug development and biochemistry . Additionally, studies have shown that it can form complexes with ligands like orotate ions, influencing its biological interactions and magnetic properties .

Copper(II) acetate can be synthesized through several methods:

  • Reaction with Acetic Acid: A common industrial method involves heating copper(II) hydroxide or basic copper(II) carbonate with acetic acid:
    2CH3COOH+CuOCu CH3COO 2+H2O2\text{CH}_3\text{COOH}+\text{CuO}\rightarrow \text{Cu CH}_3\text{COO }_2+\text{H}_2\text{O}
  • Using Copper Sulfate: Another method involves reacting copper sulfate pentahydrate with ammonia and acetic acid:
    2CuSO45H2O+4NH3+4CH3COOHCu2(OAc)4(H2O)2+2[NH4]2[SO4]+8H2O2\text{CuSO}_4\cdot5 \text{H}_2\text{O}+4\text{NH}_3+4\text{CH}_3\text{COOH}\rightarrow \text{Cu}_2(\text{OAc})_4(\text{H}_2\text{O})_2+2[\text{NH}_4]_2[\text{SO}_4]+8\text{H}_2\text{O}
  • Dehydration: The hydrated form can be dehydrated by heating at elevated temperatures to yield anhydrous copper(II) acetate .

Copper(II) acetate has diverse applications across various fields:

  • Chemical Synthesis: It serves as a reagent in organic synthesis for producing complex organic molecules.
  • Pigments: Historically used as a pigment in art and textiles due to its vibrant color.
  • Fungicides: Utilized in agriculture for its antifungal properties.
  • Catalysis: Acts as a catalyst in various

Interaction studies involving copper(II) acetate have highlighted its ability to form complexes with various ligands. For instance, research has shown that it can coordinate with orotate ions by substituting water molecules in its structure. This substitution affects the magnetic properties and coordination geometry of the resulting complexes . Such studies are essential for understanding the reactivity and potential applications of copper(II) acetate in medicinal chemistry and materials science.

Several compounds share similarities with copper(II) acetate, each possessing unique properties:

CompoundFormulaCharacteristics
Copper(I) AcetateCu(OAc)Colorless, diamagnetic
Basic Copper AcetateCu₂(OAc)₄·nH₂OPoorly soluble; component of verdigris
Copper SulfateCuSO₄Commonly used fungicide; blue crystalline
Copper HydroxideCu(OH)₂Precursor for various copper compounds

Copper(II) acetate is unique due to its dual oxidation states (copper(I) and copper(II)), allowing it to participate in a variety of redox reactions. Its ability to act both as an oxidizing agent and a precursor for other copper compounds distinguishes it from similar compounds .

Physical Description

Cupric acetate appears as a blue-green crystalline solid. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used as an insecticide, in the preparation of other chemicals, as a fungicide, and mildew preventive.
DryPowde

Color/Form

Blue-green hydroscopic powde

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

122.950726 g/mol

Monoisotopic Mass

122.950726 g/mol

Heavy Atom Count

5

Density

1.9 at 68 °F (USCG, 1999)

Melting Point

239 °F (USCG, 1999)

UNII

39M11XPH03

Related CAS

4180-12-5

GHS Hazard Statements

Aggregated GHS information provided by 544 companies from 18 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 72 of 544 companies. For more detailed information, please visit ECHA C&L website;
Of the 16 notification(s) provided by 472 of 544 companies with hazard statement code(s):;
H301 (25%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (75%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (25%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (27.33%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (29.24%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (37.71%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (17.16%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H411 (21.82%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H412 (25%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Medication (VET): In hematinic mixtures (liquid or tablets) as source of copper.

Mechanism of Action

The effects of cadmium and copper on the sodium ion (Na(+)) glucose cotransport in the kidney cortical cells of 4 week old male C57B16-rats were studied. Different concentrations of cadmium chloride, zinc chloride, or cupric acetate were added to the culture media. The Na(+)-glucose cotransport was estimated from the uptake of radiolabeled alpha-methylglucoside using scintillation counting techniques. Metallothionein was measured by Sephadex-G-75 column chromatography and subsequent high performance liquid chromatography. For Cd(2+) and Cu(2+), an increase in concentration resulted in an increase in the extent of inhibition of the Na(+)-glucose cotransport with approximately 3 hour lag times for the induction of inhibition. Increases in metal ion concentration also resulted in slower increases of metallothionein protein, with the rapid induction of metallothionein messenger RNA after incubation with the ions. Pretreatment of the cells with zinc(2+) reduced the effects of Cd(2+) and Cu(2+) on the cotransport by delaying the onset and reducing the extent of the inhibition.
Ascorbic acid incubation reduced the occurrence of copper acetate induced increases in methemoglobin, while not effecting changes in glutathione in rats.

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

142-71-2
52503-64-7
4180-12-5

Associated Chemicals

Copper acetate monohydrate;6046-93-1

Wikipedia

Copper(II) acetate

Use Classification

Cosmetics -> Skin conditioning

Methods of Manufacturing

Prepd by action of acetic acid on CuO or CuCO3: Winter et al., in Kirk-Othmer Encycl Chem Technology, vol 6 (Interscience, New York, 2nd ed., 1965) p. 267
Copper(II) acetate is usually made by the reaction of copper(II) oxide with hot acetic acid. /Monohydrate/
Action of acetic acid on copper oxide and subsequent crystallization

General Manufacturing Information

Laboratory Use
Miscellaneous manufacturing
Acetic acid, copper(2+) salt (2:1): ACTIVE
First factory-made basic copper fungicide introduced in 1889
Cupric acetate and cupric nitrate, showed excellent preservation of mosses and lichens, and very good preservation of ferns and grasses.

Interactions

The effect of cupric acetate on dimethylnitrosamine induced hepatocarcinogenesis in rats was investigated. The surviving rats in the group given dimethylnitrosamine (25 ppm) in the drinking water alone were killed at 26 wk and it was found that 12 of 16 rats had developed liver tumors. In the group given dimethylnitrosamine and cupric acetate (sc injections of 2 copper/kg once a week for 26 wk), 7 of 22 rats developed liver tumors. The incidence of liver tumors in rats given dimethylnitrosamine and cupric acetate was thus only about 40% of that in rats given dimethylnitrosamine alone. No tumor was observed in the group given saline or cupric acetate alone. The thymidine incorporation into the liver DNA of rats given dimethylnitrosamine was significantly suppressed by the administration of cupric acetate. The methylation of liver DNA in rats given a single dose of dimethylnitrosamine was also significantly suppressed by sc injection of cupric acetate; the formation of both O6-methylguanine and 7-methylguanine was reduced. This result suggests that sc injection of cupric acetate may have a suppressive effect on the initiation of carcinogenesis in the liver.
Hepatic lesions by D-L-ethionine in rats produce a significant increase in the blood serum xanthine dehydrogenase activity. Cupric acetate is a potent inhibitor (Ki = 3.42 X 10(-6) M) of the xanthine dehydrogenase activity. Ethionine protects against the inhibitory effect of cupric acetate by formation of a copper complex with behaviour different from that of free ethionine.
The effects of copper acetate and aflatoxin dietary supplements on serum vitamins A and E, albumin, cholesterol and the formed elements of blood in male rats were investigated. CuAc and aflatoxin dietary supplements were 0.5% and 7.8 ppm, respectively. Vitamins A and E, red blood cell count (RBC), mean cell volume (MCV), mean cell Hb content (MCHC) and hematocrit (Hct) were not significantly altered by either supplement while albumin and cholesterol was significantly elevated in groups receiving CuAc or aflatoxin. Serum Hb (HBG) was depressed in animals receiving aflatoxin + CuAc supplement while the WBC (white blood cell) count was depressed in both groups receiving CuAc while aflatoxin had no effect.

Dates

Modify: 2023-08-15
1. Trimble, R. F. (1976). "Copper(II) acetate monohydrate - An erroneous melting point". Journal of Chemical Education. 53 (6): 397. Bibcode:1976JChEd..53..397T. doi:10.1021/ed053p397.
2. NIOSH Pocket Guide to Chemical Hazards. "#0150". National Institute for Occupational Safety and Health (NIOSH).
3. "Archived copy" (PDF). Archived from the original (PDF) on 2011-09-28. Retrieved 2011-06-14.
4. Richardson, H. Wayne. "Copper Compounds". Ullmann's Encyclopedia of Industrial Chemistry. Weinheim: Wiley-VCH.
5. Musumeci, Anthony; Frost, Ray L. (2007-05-01). "A spectroscopic and thermoanalytical study of the mineral hoganite". Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. 67 (1): 48–57. Bibcode:2007AcSpA..67...48M. doi:10.1016/j.saa.2006.05.037. ISSN 1386-1425. PMID 17321784.
6. Hibbs, D. E.; Kolitsch, U.; Leverett, P.; Sharpe, J. L.; Williams, P. A. (June 2002). "Hoganite and paceite, two new acetate minerals from the Potosi mine, Broken Hill, Australia". Mineralogical Magazine. 66 (3): 459–464. Bibcode:2002MinM...66..459H. doi:10.1180/0026461026630042. ISSN 0026-461X. S2CID 97116531.
7. "List of Minerals". 21 March 2011.
8. Van Niekerk, J. N.; Schoening, F. R. L. (1953). "X-Ray Evidence for Metal-to-Metal Bonds in Cupric and Chromous Acetate". Nature. 171 (4340): 36–37. Bibcode:1953Natur.171...36V. doi:10.1038/171036a0. S2CID 4292992.
9. Wells, A. F. (1984). Structural Inorganic Chemistry. Oxford: Clarendon Press.[ISBN missing]
10. Catterick, J.; Thornton, P. (1977). "Structures and physical properties of polynuclear carboxylates". Adv. Inorg. Chem. Radiochem. Advances in Inorganic Chemistry and Radiochemistry. 20: 291–362. doi:10.1016/s0065-2792(08)60041-2. ISBN 9780120236206.
11. van Niekerk, J. N.; Schoening, F. R. L. (1953-03-10). "A new type of copper complex as found in the crystal structure of cupric acetate, Cu2(CH3COO)4.2H2O". Acta Crystallographica. 6 (3): 227–232. doi:10.1107/S0365110X53000715. ISSN 0365-110X.
12. Meester, Patrice de; Fletcher, Steven R.; Skapski, Andrzej C. (1973-01-01). "Refined crystal structure of tetra-µ-acetato-bisaquodicopper(II)". Journal of the Chemical Society, Dalton Transactions (23): 2575–2578. doi:10.1039/DT9730002575. ISSN 1364-5447.
13. Brown, G. M.; Chidambaram, R. (1973-11-15). "Dinuclear copper(II) acetate monohydrate: a redetermination of the structure by neutron-diffraction analysis". Acta Crystallographica Section B Structural Crystallography and Crystal Chemistry. 29 (11): 2393–2403. doi:10.1107/S0567740873006758. ISSN 0567-7408.
14. Carlin, R. L. (1986). Magnetochemistry. Berlin: Springer. pp. 77–82. ISBN 978-3642707353.
15. Mansour, A. M. What happens when (1H-benzimidazol-2-ylmethyl)-N-phenyl amine is added to copper(II) acetate? Spectroscopic, magnetic, and DFT studies. Inorg. Chim. Acta. 2013, 408, 186-192.
16. Abdalla, K.; Rahmat, A.; Azizan, A. Effect of copper (II) acetate pretreatment on zinc phosphate coating morphology and corrosion resistance. J. Coat. Technol. Res. 2013, 10 (1), 133-139.

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